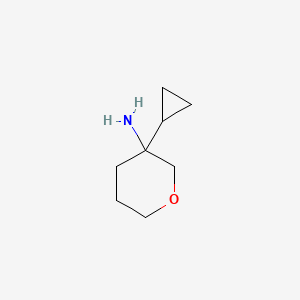
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol
Overview
Description
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol (TFB) is a fluorinated organic compound with a wide range of applications in fields such as organic chemistry and biochemistry. It is a colorless liquid with a boiling point of 92.4 °C and a melting point of -76.9 °C. TFB is a versatile compound and has been used in many different fields, from pharmaceuticals to industrial applications.
Scientific Research Applications
Radical Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound could potentially be used in the trifluoromethylation of carbon-centered radical intermediates .
Synthesis of 2-Alkylcarbonyl and 2-Benzoyl-3-Trifluoromethylquinoxaline 1,4-Di-N-Oxide Derivatives
1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . It’s possible that “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” could be used in a similar manner.
Thiol-Reactive Trifluoromethyl Probe
3-Bromo-1,1,1-trifluoro-2-propanol behaves as a thiol-reactive trifluoromethyl probe . Given the structural similarities, “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also serve as a thiol-reactive trifluoromethyl probe.
Synthesis of 2-Norbornyl Methacrylate
2-Norbornyl methacrylate is a compound that can be synthesized using 2-norbornyl . Given the structural similarities, “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
Synthesis of 2-Norbornyl Thiolacetate
2-Norbornyl thiolacetate is another compound that can be synthesized using 2-norbornyl . “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
Synthesis of 2-Norbornyl Acetate
2-Norbornyl acetate is yet another compound that can be synthesized using 2-norbornyl . “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c1-2-3(12,4(6,7)8)5(9,10)11/h2,12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSMHPJJFLCUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
CAS RN |
19701-19-0 | |
| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

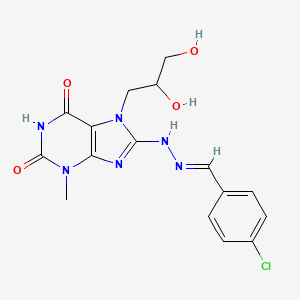

![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2573233.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)
![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
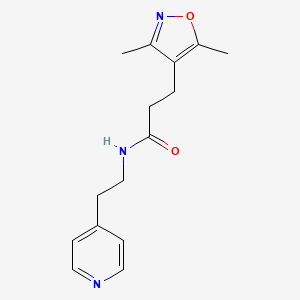
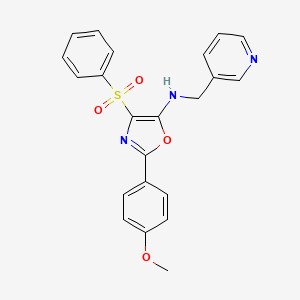

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)
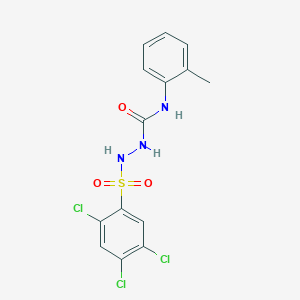
![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

